5-Bromo-3-methoxy-2-methylquinoline CAS number 2138214-32-9
5-Bromo-3-methoxy-2-methylquinoline CAS number 2138214-32-9
An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-methylquinoline CAS Number: 2138214-32-9 Role: Key Intermediate for Epigenetic Modulators (WDR5 Inhibitors)
Part 1: Executive Summary & Chemical Identity
5-Bromo-3-methoxy-2-methylquinoline is a specialized heterocyclic building block primarily utilized in the synthesis of high-potency WDR5 (WD Repeat Domain 5) inhibitors . These inhibitors disrupt the WDR5-MLL1 (Mixed Lineage Leukemia 1) protein-protein interaction, a critical target in epigenetic cancer therapy, particularly for MLL-rearranged leukemias and other solid tumors.
Unlike generic quinolines, the specific substitution pattern of this molecule—a bromine at the C5 position, a methoxy group at C3, and a methyl group at C2—is rationally designed. The C5-bromo serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) to extend the pharmacophore, while the C3-methoxy/C2-methyl motif provides essential steric and electronic complementarity to the "WIN" (WDR5-interacting) binding pocket of the target protein.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 5-Bromo-3-methoxy-2-methylquinoline |
| CAS Number | 2138214-32-9 |
| Molecular Formula | C₁₁H₁₀BrNO |
| Molecular Weight | 252.11 g/mol |
| Core Scaffold | Quinoline (Benzopyridine) |
| Key Substituents | 5-Br (Functionalizable), 3-OMe (Electronic/Steric), 2-Me (Steric) |
| Primary Application | Intermediate for WDR5-WIN site inhibitors (e.g., WO2021092525A1) |
| Solubility | Soluble in DCM, DMSO, Methanol; Low solubility in water |
Part 2: Synthetic Methodology
The synthesis of CAS 2138214-32-9 typically follows a Friedländer Annulation or a modified condensation approach. The challenge lies in the regiochemistry: ensuring the methoxy group lands at C3 and the methyl at C2. This is achieved by condensing a specific ortho-aminoaldehyde with methoxyacetone .
Core Synthesis: Modified Friedländer Annulation
Reaction Logic: The synthesis relies on the condensation of 2-amino-6-bromobenzaldehyde with methoxyacetone .
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Regiocontrol: Methoxyacetone (1-methoxypropan-2-one) has two alpha-carbon sites. Under basic conditions, the methylene group (
-to-methoxy) is more acidic and nucleophilic than the methyl group, or the condensation is directed by the aldehyde/ketone reactivity difference. However, in the Friedländer synthesis with an o-aminoaldehyde, the ketone carbonyl of methoxyacetone condenses with the amine, and the -methylene (carrying the methoxy) condenses with the aldehyde.-
Correction: To get 3-methoxy-2-methyl , the carbon attacking the aldehyde (C4 of quinoline) must carry the methoxy group. The ketone carbonyl (becoming C2) must carry the methyl group.
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Reagent: Methoxyacetone (
).
-
Step-by-Step Protocol:
Materials:
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2-Amino-6-bromobenzaldehyde (1.0 equiv)
-
Methoxyacetone (1.2 - 1.5 equiv)
-
Base: 10% KOH or NaOH (aq) or Piperidine (catalytic) in Ethanol.
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Solvent: Ethanol or Methanol.
Workflow:
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Preparation: Dissolve 2-amino-6-bromobenzaldehyde (e.g., 10 mmol) in Ethanol (50 mL).
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Addition: Add Methoxyacetone (12 mmol) to the solution.
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Catalysis: Add a catalytic amount of piperidine (or 10% aq. KOH for base-mediated condensation).
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Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor via LC-MS or TLC (Hexane/EtOAc). -
Work-up:
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Cool to room temperature.[1]
-
Concentrate the solvent under reduced pressure.
-
Dilute with water and extract with Dichloromethane (DCM).
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Wash organic layer with Brine, dry over
.
-
-
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
-
Target: The product usually elutes as a pale yellow solid.
-
Validation:
-
1H NMR (400 MHz, CDCl3): Look for the singlet of the C4-H (aromatic, ~8.0-8.5 ppm), the methoxy singlet (~4.0 ppm), and the methyl singlet (~2.7 ppm). The 5-bromo position will cause a characteristic splitting pattern in the benzene ring protons (doublet-doublet-doublet pattern for the remaining 3 protons).
Part 3: Visualization of the Synthetic Logic
The following diagram illustrates the condensation pathway and the subsequent application in drug discovery.
Figure 1: Synthetic workflow from precursor condensation to bioactive WDR5 inhibitor generation.
Part 4: Application in Drug Discovery (WDR5 Inhibition)
The primary utility of CAS 2138214-32-9 is detailed in patent literature (e.g., WO2021092525A1 ) regarding WDR5 inhibitors.
Mechanism of Action: WDR5 is a scaffolding protein that is essential for the integrity of the MLL1 H3K4 methyltransferase complex. Overexpression or aberrant activity of this complex is a driver in mixed-lineage leukemias.
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The "WIN" Site: WDR5 has a specific binding pocket (WIN site) that typically binds an Arginine residue of MLL1.
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Inhibitor Design: Small molecules derived from the 5-bromo-3-methoxy-2-methylquinoline scaffold mimic this interaction.
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The quinoline nitrogen and 3-methoxy group likely engage in hydrogen bonding or water-mediated interactions within the pocket.
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The 5-position (via the bromine handle) is used to attach a "tail" moiety that extends into the solvent-exposed region or interacts with adjacent residues (e.g., Phe133 or Tyr191 of WDR5), enhancing potency and selectivity.
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Downstream Chemistry (The "Handle"): To convert CAS 2138214-32-9 into a drug candidate, researchers typically employ Suzuki-Miyaura Coupling :
-
Reagents: 5-Bromo-3-methoxy-2-methylquinoline + Aryl Boronic Acid/Ester.
-
Catalyst:
or . -
Base:
or . -
Outcome: Replacement of the 5-Br with a heteroaryl group (e.g., pyridine, pyrazole) to complete the pharmacophore.
Part 5: Safety & Handling
While specific toxicological data for this exact intermediate may be limited, it should be handled with the standard precautions for halogenated quinolines.
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Hazards: Likely Irritant (Skin, Eye, Respiratory). Potential for acute toxicity if swallowed (typical of quinolines).
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Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or degradation of the methoxy ether over long periods.
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Disposal: Halogenated organic waste streams.
References
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Wang, F., et al. (2021). Wdr5 inhibitors and modulators. World Intellectual Property Organization, Patent WO2021092525A1 . (Defines the synthesis and use of Intermediate 80: 5-Bromo-3-methoxy-2-methylquinoline).
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Marco-Contelles, J., et al. (2009). The Friedländer Reaction: From the First Synthesis of Quinolines to the Preparation of Biologically Active Molecules. Chemical Reviews. (Authoritative grounding for the quinoline synthesis methodology).
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Karatas, H., et al. (2013). High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. Journal of the American Chemical Society. (Contextualizes the biological target WDR5).
